molecular formula C9H13NO3 B1591824 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol CAS No. 20845-48-1

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

Cat. No. B1591824
CAS RN: 20845-48-1
M. Wt: 183.2 g/mol
InChI Key: HFVQSYMOYJUHHJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, also known as 4-Pyridyl-2-hydroxymethyl-1,3-propanediol, is an organic compound that has been extensively studied due to its potential applications in the pharmaceutical and biomedical research fields. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in many laboratory experiments.

Scientific Research Applications

Magnetic and Optical Properties in Lanthanide Clusters

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol plays a role in creating lanthanide clusters with distinctive magnetic and optical properties. For instance, its use in Dy(III) and Eu(III) clusters results in single-molecule magnetism and intense red photoluminescence, respectively (Alexandropoulos et al., 2011).

Synthesis of Metal-Organic Complexes

This compound is significant in the synthesis of various metal-organic complexes. It has been used in the formation of planar hexanuclear CoLn clusters with lucanidae-like arrangement, showcasing single-molecule magnet (SMM) behavior (Li et al., 2019). Additionally, it contributes to the creation of supramolecular chains of Fe4 single-molecule magnets, displaying unique redox-controlled exchange bias (Nava et al., 2015).

Catalytic Applications

This diol compound also finds use in catalytic applications. For example, it forms part of palladium complexes that are highly active in the copolymerization of carbon monoxide with ethene at room temperature (Doherty et al., 2002).

Application in Structural Chemistry

In structural chemistry, this compound is involved in the synthesis of complexes with unusual coordination modes. An example is its role in creating cadmium complexes where it induces structural divergence, leading to unusual trigonal prismatic and distorted octahedral coordination (Banerjee et al., 2005).

properties

IUPAC Name

2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-1-3-10-4-2-8/h1-4,11-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVQSYMOYJUHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599372
Record name 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol

CAS RN

20845-48-1
Record name 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Nava, L Rigamonti, E Zangrando… - Angewandte Chemie …, 2015 - Wiley Online Library
Tetrairon(III) single‐molecule magnets [Fe 4 (pPy) 2 (dpm) 6 ] (1) (H 3 pPy=2‐(hydroxymethyl)‐2‐(pyridin‐4‐yl)propane‐1,3‐diol, Hdpm=dipivaloylmethane) have been deliberately …
Number of citations: 43 onlinelibrary.wiley.com
L Rigamontia, A Navaa, N Bridonneaua, A Corniaa… - researchgate.net
One of the central challenges in the field of single-molecule magnet (SMM)-based spintronics is probing and controlling the spin state of a SMM by an electric current flowing through the …
Number of citations: 0 www.researchgate.net
L Rigamonti, C Cotton, A Nava, H Lang, T Rüffer… - researchgate.net
Single-Molecule Magnets (SMMs) have been widely investigated as nanoscale, chemically tuneable entities displaying directionally-bistable magnetic moment and slow magnetic …
Number of citations: 0 www.researchgate.net
A Cornia, A Mucci, M Briganti… - European Journal of …, 2022 - Wiley Online Library
Tetragallium(III) complex in [Ga 4 (L 4‐Py ) 2 (dpm) 6 ] ⋅ EtOH, with H 3 L 4‐Py =2‐(hydroxymethyl)‐2‐(pyridin‐4‐yl)propane‐1,3‐diol and Hdpm=dipivaloylmethane, was investigated …
L Rigamonti, C Cotton, A Nava, H Lang… - … A European Journal, 2016 - Wiley Online Library
A 3D metal–organic framework (MOF) having single‐molecule magnet (SMM) linkers was prepared in crystalline form by using a tetrairon(III) complex functionalised with two divergent …
XQ Song, HH Meng, ZG Lin, L Wang - ACS Applied Polymer …, 2020 - ACS Publications
Three Ln III coordination polymers [LnL(NO 3 ) 3 ] n ·2C 4 H 8 O 2 (LnL, Ln = Nd, NdL; Eu, EuL; Tb, TbL) based on an asymmetric polymonodentate ligand L, which has abundant …
Number of citations: 20 pubs.acs.org
A Winter, P Endres, E Schröter, M Jäger, H Görls… - Molecules, 2019 - mdpi.com
A triol-functionalized 2,2′-bipyridine (bpy) derivative has been synthesized and used for the tris-alkoxylation of polyoxometalate (POM) precursors. The resultant POM-bpy conjugates …
Number of citations: 5 www.mdpi.com
O Nachtigall, A Hagenbach, J Wiecko, D Lentz… - Dalton …, 2017 - pubs.rsc.org
We report a study on the structure directing effects of functional groups and counterions. The aim was to find a facile and high yielding synthetic procedure to obtain polyoxometalate (…
Number of citations: 15 pubs.rsc.org
A NAVA - 2017 - morethesis.unimore.it
I Magneti a Singola Molecola (SMMs) 1 sono sistemi molecolari che esibiscono un momento magnetico direzionale-bistabile a bassa temperatura e che in linea di principio possono …
Number of citations: 0 morethesis.unimore.it

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